11-(difluoromethyl)-4-(1-ethylpyrazol-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
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Overview
Description
11-(difluoromethyl)-4-(1-ethylpyrazol-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(difluoromethyl)-4-(1-ethylpyrazol-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the difluoromethyl and ethylpyrazol groups. Common reagents used in these reactions include organolithium compounds, halogenating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
11-(difluoromethyl)-4-(1-ethylpyrazol-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
11-(difluoromethyl)-4-(1-ethylpyrazol-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.
Mechanism of Action
The mechanism of action of 11-(difluoromethyl)-4-(1-ethylpyrazol-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the tricyclic structure provides stability and rigidity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
- 2-(Difluoromethyl)-4-(1-ethylpyrazol-3-yl)-1,3-thiazole
Uniqueness
11-(difluoromethyl)-4-(1-ethylpyrazol-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one stands out due to its unique combination of functional groups and tricyclic structure, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H15F2N5OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
11-(difluoromethyl)-4-(1-ethylpyrazol-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
InChI |
InChI=1S/C16H15F2N5OS/c1-3-23-5-4-8(22-23)14-20-11-10-7(2)6-9(13(17)18)19-16(10)25-12(11)15(24)21-14/h4-6,13-14,20H,3H2,1-2H3,(H,21,24) |
InChI Key |
QXQRGBYCLVLUSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C(F)F)C |
Origin of Product |
United States |
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